2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Description
2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C17H11BrN2O5 and its molecular weight is 403.188. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
One study demonstrates a convenient synthesis method for a series of similar compounds through reactions under specific conditions, highlighting the importance of efficient synthesis methods in chemical research for creating these complex molecules (Tu et al., 2002). Another study focuses on the activated nitriles in heterocyclic synthesis, presenting a novel approach for synthesizing derivatives with significant antibacterial activity, indicating the potential pharmaceutical applications of these compounds (El-Wahab, 2002).
Application in Heterocyclic Synthesis
The research on the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles by El‐Dean et al. (2018) outlines the creation of compounds that may have pharmacological activities in future studies, showcasing the role of these chemical derivatives in developing new therapeutic agents (El‐Dean et al., 2018).
Electrocatalytic Applications
A study by Vafajoo et al. (2014) explores the electrocatalytic multicomponent assembling for synthesizing derivatives, emphasizing the chemical's utility in creating compounds with potential electronic and catalytic applications (Vafajoo et al., 2014).
Potential in Organic Electronics
Zeyada et al. (2016) investigate the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, pointing towards their applications in organic–inorganic photodiode fabrication. This study illustrates the compound's relevance in the development of photovoltaic devices and organic electronics, highlighting its versatility beyond chemical synthesis (Zeyada et al., 2016).
Antimicrobial Activity and Docking Studies
Research conducted by Okasha et al. (2022) on a similar compound's crystal structure, antimicrobial activity, and docking studies provides insights into its potential use in medical chemistry, especially in designing drugs with specific targeting capabilities (Okasha et al., 2022).
Properties
IUPAC Name |
2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O5/c1-7-2-13-15(17(21)24-7)14(9(5-19)16(20)25-13)8-3-11-12(4-10(8)18)23-6-22-11/h2-4,14H,6,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVHPUDBWYUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3Br)OCO4)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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